

# Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromopyrazoles

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## Compound of Interest

Compound Name: *5-bromo-3-phenyl-1H-pyrazole*

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## Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.<sup>[1][2]</sup> Its prevalence in blockbuster drugs—from Pfizer's Celecoxib to various Janus kinase (JAK) inhibitors—stems from its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.<sup>[3][4]</sup> Consequently, the development of robust and efficient methods for the regioselective functionalization of the pyrazole ring is a cornerstone of modern drug discovery and development.<sup>[5][6]</sup>

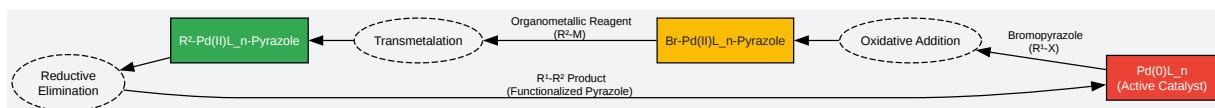
Palladium-catalyzed cross-coupling reactions have emerged as the preeminent strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyrazole core.<sup>[7]</sup> These transformations offer unparalleled functional group tolerance, high yields, and predictable stereochemistry, allowing chemists to append diverse molecular fragments to a bromopyrazole starting material with surgical precision. This guide provides an in-depth exploration of the most critical palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings—offering mechanistic insights, field-proven protocols, and troubleshooting advice for researchers aiming to leverage these powerful tools.

## Part 1: Core Principles and Mechanistic Foundations

At the heart of most palladium-catalyzed cross-coupling reactions is a common, three-step catalytic cycle.<sup>[8][9]</sup> Understanding this cycle is fundamental to rationalizing reaction conditions and troubleshooting experiments. The catalyst, typically a Palladium(0) species, orchestrates the assembly of two organic fragments, R<sup>1</sup> (from the bromopyrazole) and R<sup>2</sup> (from the coupling partner), before releasing the final product and regenerating itself.

The three core steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrazole, forming a square planar Pd(II) intermediate. This is often the rate-limiting step.
- Transmetalation: The organic group (R<sup>2</sup>) from a main-group organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.<sup>[10]</sup>
- Reductive Elimination: The two organic fragments (R<sup>1</sup> and R<sup>2</sup>) on the palladium center couple to form the desired C-C or C-heteroatom bond, and the palladium catalyst is reduced back to its active Pd(0) state, ready to re-enter the cycle.<sup>[8][11]</sup>



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Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

A critical challenge with nitrogen-containing heterocycles like pyrazoles is their potential to coordinate to the palladium center, acting as inhibitory ligands and deactivating the catalyst.<sup>[12][13]</sup> The choice of appropriate supporting ligands on the palladium catalyst is therefore

paramount to shield the metal center and facilitate the desired catalytic steps over catalyst inhibition.[14]

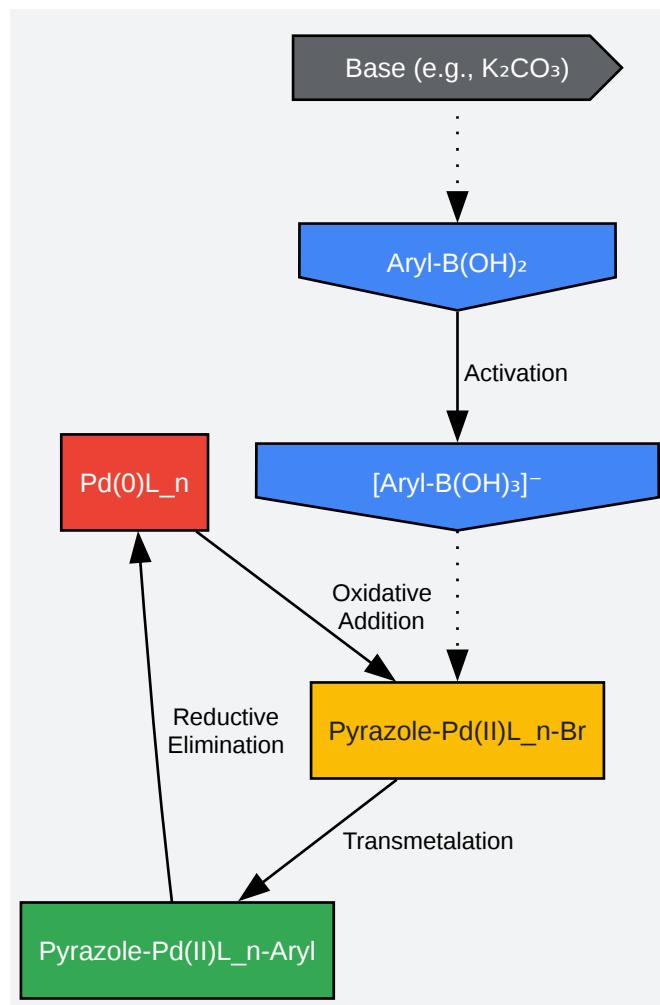
## Part 2: Key Coupling Methodologies and Protocols

### Suzuki-Miyaura Coupling: Forging C(sp<sup>2</sup>)-C(sp<sup>2</sup>) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for C-C bond formation, coupling an organoboron reagent (typically a boronic acid or ester) with a halide.[10] Its popularity stems from the high stability, low toxicity, and commercial availability of boronic acids, as well as the generally mild reaction conditions.[10][15]

Causality & Field Insights:

- **The Role of the Base:** A base is essential for activating the boronic acid.[15] It forms a boronate complex (-B(OH)<sub>3</sub><sup>-</sup>), which increases the nucleophilicity of the organic group, thereby facilitating the transmetalation step.[16] Inorganic bases like K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub> are common choices.[17] K<sub>3</sub>PO<sub>4</sub> is often effective for challenging couplings of nitrogen-rich heterocycles.[13]
- **Catalyst & Ligand Selection:** For simple couplings, Pd(PPh<sub>3</sub>)<sub>4</sub> can be effective. However, for more challenging substrates or to achieve lower catalyst loadings, pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior as they promote the oxidative addition and reductive elimination steps.[13]
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.[18][19]



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole[17]

- Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), combine the 4-bromo-1-methylpyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g.,  $K_2CO_3$ , 2.0 equiv).
- Catalyst Addition: Add the palladium catalyst (e.g.,  $Pd(dppf)Cl_2$ , 3 mol%).
- Solvent Addition: Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and degassed water.

- Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes or via three vacuum/backfill cycles.
- Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-20 hours.<sup>[17]</sup> Reaction progress should be monitored by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Bromopyrazole Substrate  | Coupling Partner            | Catalyst (mol%)              | Base (equiv.)                        | Solvent                  | Temp (°C) / Time | Yield (%) | Reference |
|--------------------------|-----------------------------|------------------------------|--------------------------------------|--------------------------|------------------|-----------|-----------|
| 4-Bromo-1H-pyrazole      | Phenylboronic acid          | P1 Precatalyst (7)           | K <sub>3</sub> PO <sub>4</sub> (2.0) | Dioxane/H <sub>2</sub> O | 80 °C / 18 h     | 91        | [13]      |
| 4-Bromo-1H-pyrazole      | 3-Thienylboronic acid       | P1 Precatalyst (7)           | K <sub>3</sub> PO <sub>4</sub> (2.0) | Dioxane/H <sub>2</sub> O | 80 °C / 18 h     | 61        | [13][20]  |
| 3-Bromo-1H-pyrazole      | Phenylboronic acid          | P1 Precatalyst (6)           | K <sub>3</sub> PO <sub>4</sub> (2.0) | Dioxane/H <sub>2</sub> O | 80 °C / 18 h     | 75        | [13][20]  |
| 4-Bromo-1-methylpyrazole | 4-Methoxyphenylboronic acid | Pd(dppf) Cl <sub>2</sub> (3) | K <sub>2</sub> CO <sub>3</sub> (2.0) | Dioxane/H <sub>2</sub> O | 110 °C / 4 h     | 95        | [17]      |

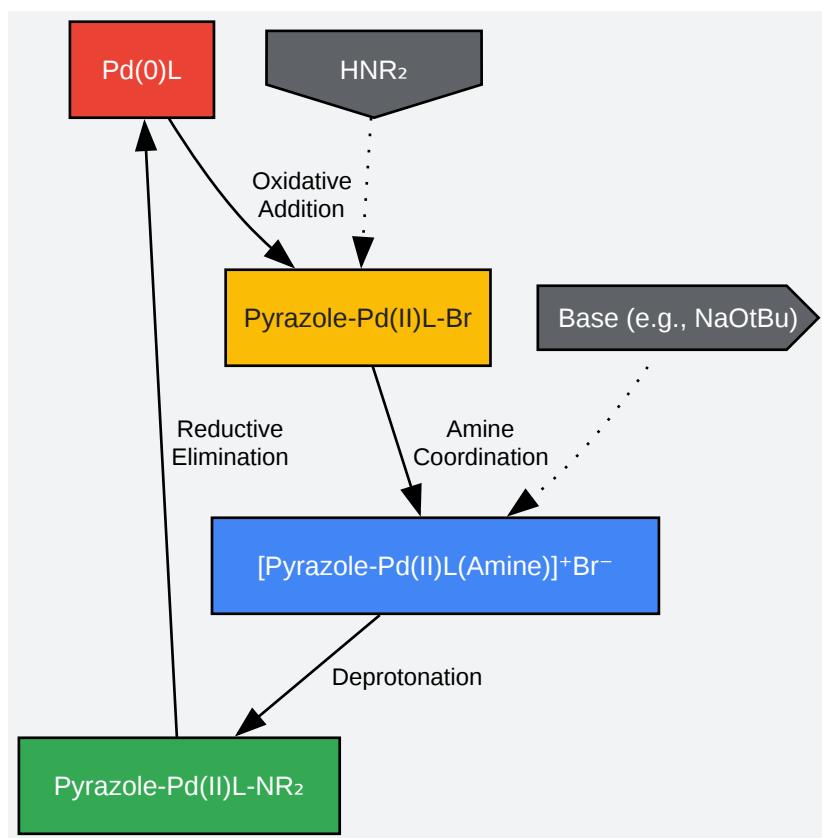
(P1 Precatalyst is a specific Buchwald aminomethylphosphine precatalyst)

## Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, coupling an aryl halide with a primary or secondary amine.[\[21\]](#) This reaction has revolutionized access to anilines and their heteroaromatic analogues, which are ubiquitous in pharmaceuticals.[\[4\]](#)[\[5\]](#)

### Causality & Field Insights:

- **Ligand is Key:** This reaction is critically dependent on the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos).[\[12\]](#)[\[14\]](#) These ligands accelerate the rate-limiting reductive elimination step from the Pd(II)-amido intermediate and prevent the formation of inactive catalyst species.[\[14\]](#)[\[22\]](#)
- **Base Selection:** A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are most common.[\[12\]](#)[\[23\]](#)
- **Substrate Considerations:** Five-membered heteroaryl halides like bromopyrazoles can be challenging substrates.[\[14\]](#) Unprotected pyrazoles (with an N-H bond) can be particularly difficult due to competitive N-arylation or catalyst inhibition.[\[12\]](#)[\[13\]](#) Using specialized precatalysts and ligands is often necessary for good yields.[\[12\]](#)[\[24\]](#)



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole[12]

- Reaction Setup: In a glovebox, add the 4-bromo-1H-pyrazole (1.0 equiv), the amine (1.2 equiv), the base (e.g., LHMDS, 2.2 equiv), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) to a vial.
- Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
- Reaction: Seal the vial and heat with stirring. Temperatures can range from room temperature to 110 °C, depending on the reactivity of the coupling partners. Reactions are often complete within 1-12 hours.
- Work-up: After cooling, quench the reaction carefully with saturated aqueous NH<sub>4</sub>Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.

- Purification: Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrazoles

| Bromopyrazole Substrate  | Amine Partner   | Catalyst /Ligand (mol%)                       | Base (equiv.) | Solvent | Temp (°C) / Time    | Yield (%) | Reference |
|--------------------------|-----------------|---|---------------|---------|---------------------|-----------|-----------|
| 4-Bromo-1H-pyrazole      | Aniline         | tBuBrettPhos Pd G3 (2)                        | LHMDS (2.2)   | Toluene | 100 °C / 1 h        | 92        | [12]      |
| 4-Bromo-1H-pyrazole      | Morpholine      | tBuBrettPhos Pd G3 (2)                        | LHMDS (2.2)   | Toluene | 100 °C / 1 h        | 85        | [12]      |
| 3-Bromo-1H-pyrazole      | 4-Fluoroaniline | tBuBrettPhos Pd G3 (2)                        | LHMDS (2.2)   | Toluene | 100 °C / 1 h        | 88        | [12]      |
| 4-Bromo-1-tritylpyrazole | Piperidin       | Pd(dba) <sub>2</sub> (10) / tBuDave Phos (20) | K-OtBu (2.0)  | Xylene  | 150°C (MW) / 10 min | 91        | [23]      |

## Sonogashira Coupling: Forging C(sp<sup>2</sup>)-C(sp) Bonds

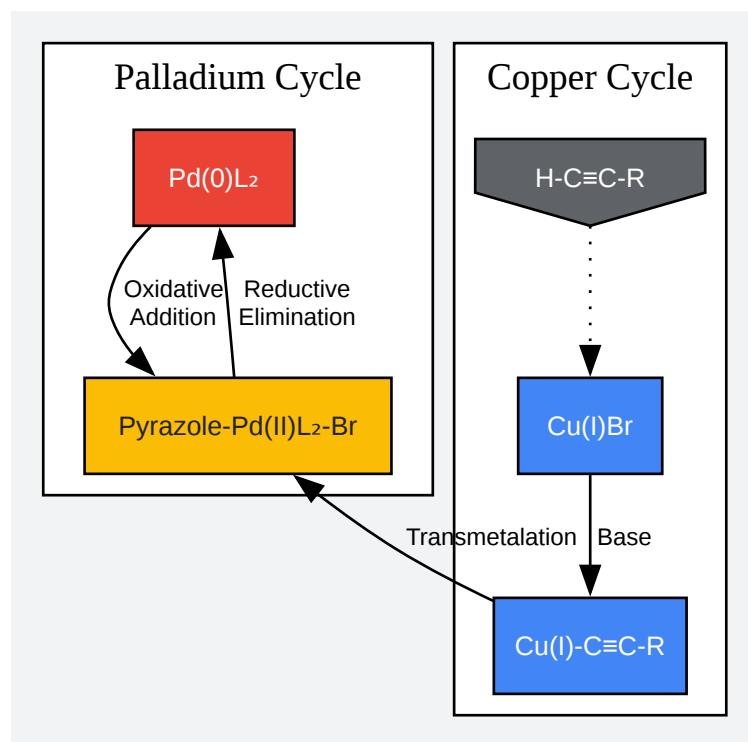
The Sonogashira coupling creates a C(sp<sup>2</sup>)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[25][26] This reaction is invaluable for introducing linear alkyne functionalities, which are versatile building blocks for further transformations or key components in materials science and medicinal chemistry.

### Causality & Field Insights:

- Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate

the alkyne.[25][27] The copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

- **Base and Solvent:** An amine base, such as triethylamine ( $\text{Et}_3\text{N}$ ) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the  $\text{HBr}$  byproduct and as the solvent.[27][28]
- **Copper-Free Variants:** A significant side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling). To avoid this, "copper-free" Sonogashira protocols have been developed, which typically require more reactive palladium catalysts and different bases.
- **Reaction Conditions:** The reaction is generally run under mild, anaerobic conditions.[27]



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Caption: Dual catalytic cycles of the Sonogashira coupling.

Representative Protocol: Sonogashira Coupling of 3-Bromo-2-aminopyridine Analogue[28]

- **Reaction Setup:** To a Schlenk tube under an inert atmosphere, add the bromopyrazole (1.0 equiv), the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 2-5 mol%), and the copper(I) co-catalyst

(e.g., CuI, 5 mol%).

- Solvent and Reagents: Add an anhydrous solvent (e.g., DMF or THF) followed by the amine base (e.g., Et<sub>3</sub>N, 2-3 equiv).
- Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
- Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitored by TLC/LC-MS).
- Work-up: Cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Purify the crude product by silica gel column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Heteroaryl Bromides

| Substrate                        | Alkyne Partner  | Catalyst (mol%)  | Co-catalyst (mol%) | Base / Solvent          | Temp (°C) / Time | Yield (%) | Reference |
|----------------------------------|-----------------|--|--------------------|-------------------------|------------------|-----------|-----------|
| 2-Amino-3-bromopyridine          | Phenylacetylene | Pd(CF <sub>3</sub> C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> (2.5) / PPh <sub>3</sub> (5) | CuI (5)            | Et <sub>3</sub> N / DMF | 100 °C / 3 h     | 96        | [28]      |
| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne       | Pd(CF <sub>3</sub> C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> (2.5) / PPh <sub>3</sub> (5) | CuI (5)            | Et <sub>3</sub> N / DMF | 100 °C / 3 h     | 89        | [28]      |
| Iodobenzene (model)              | Acetylene       | Pd(Ph <sub>3</sub> ) <sub>4</sub> / Cl <sub>2</sub> / CuI                                    | -                  | Amine Base              | Room Temp        | High      | [26]      |

## Heck Reaction & Stille Coupling: Additional Powerful C-C Bond Formations

**Heck Reaction:** The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[\[29\]](#)[\[30\]](#) Unlike the other named reactions, it does not involve a classic transmetalation step. Instead, the cycle involves migratory insertion of the olefin into the Pd-C bond followed by  $\beta$ -hydride elimination. A base is required to regenerate the Pd(0) catalyst. Microwave irradiation can dramatically reduce reaction times.[\[31\]](#)

**Stille Coupling:** The Stille reaction couples an aryl halide with an organotin (stannane) reagent.[\[32\]](#)[\[33\]](#)[\[34\]](#) Its primary advantage is the exceptional tolerance of organostannanes to a vast array of functional groups.[\[35\]](#)[\[36\]](#) However, the high toxicity of tin reagents and the difficulty in removing stoichiometric tin byproducts have made it less popular than the Suzuki coupling for many applications.[\[34\]](#)[\[35\]](#) It remains a powerful option when other methods fail, particularly for substrates with sensitive or coordinating functional groups.[\[20\]](#)

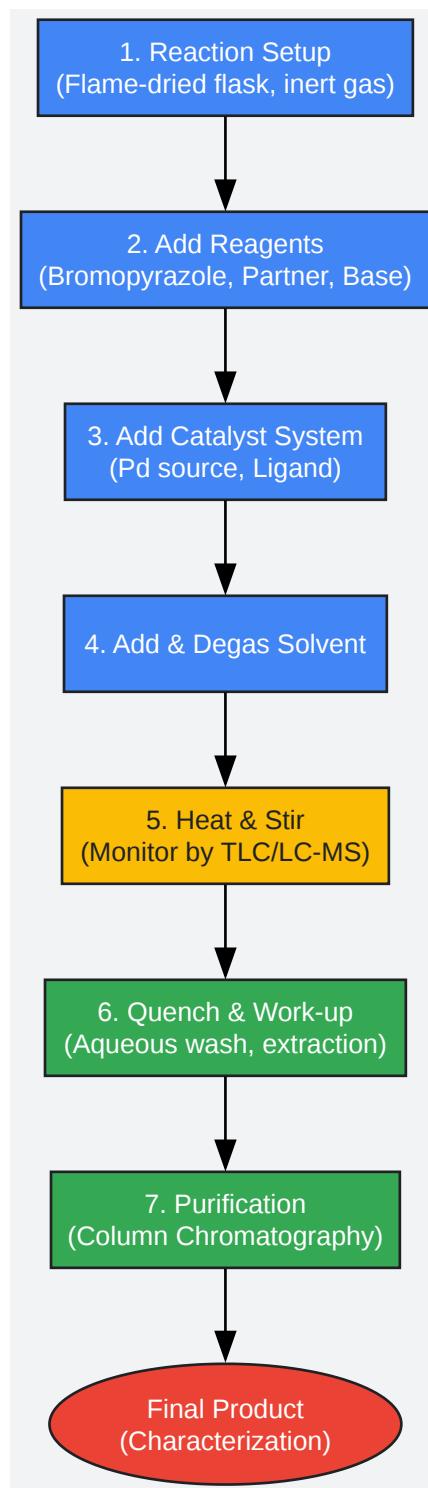
Table 4: Comparative Yields: Stille vs. Suzuki for Challenging Substrates[\[20\]](#)

| Coupling Partner       | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
|------------------------|---------------------------|---------------------------|
| 4-Bromobenzaldehyde    | 80                        | 39                        |
| Methyl 4-bromobenzoate | 91                        | 59                        |
| 2-Bromothiophene       | 94                        | 66                        |

Data from a comparative study on diazocine functionalization, highlighting Stille's utility with coordinating groups.[\[20\]](#)

## Part 3: General Experimental Workflow & Troubleshooting

Executing these reactions successfully requires careful attention to experimental detail, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst.



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Caption: General experimental workflow for cross-coupling reactions.

Common Troubleshooting Scenarios:

| Issue                             | Potential Cause(s)  | Suggested Solution(s)   |
|-----------------------------------|---|---|
| No Reaction / Low Conversion      | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active ligand/catalyst system. 3. Poor quality reagents or solvent. 4. Catalyst inhibition by substrate. | 1. Ensure rigorous degassing and inert atmosphere. 2. Switch to a more active ligand (e.g., biarylphosphine) or precatalyst. Increase temperature. 3. Use freshly purified solvents and high-purity reagents. 4. Increase catalyst loading; screen different ligands. |
| Dehalogenation of Bromopyrazole   | 1. Presence of water or protic sources. 2. $\beta$ -hydride elimination pathway is competitive (for some partners).   | 1. Use anhydrous solvents and reagents. 2. Change ligand or reaction conditions to favor reductive elimination.   |
| Homo-coupling of Coupling Partner | 1. (Suzuki) Boronic acid degradation. 2. (Sonogashira) Copper-catalyzed Glaser coupling. 3. (Stille) Oxidative homo-coupling of stannane.                         | 1. Use a slight excess of boronic acid; ensure proper base and degassing. 2. Switch to a copper-free protocol; rigorously exclude oxygen. 3. Ensure reaction is oxygen-free.  |
| Difficulty in Purification        | 1. (Suzuki) Removal of boron impurities. 2. (Stille) Removal of tin byproducts.   | 1. Perform an acidic or basic wash during work-up, or triturate the crude product. 2. Wash organic layer with aqueous KF or NH <sub>4</sub> OH; use specific column chromatography techniques.<br>[33]  |

## Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable and transformative tools for the functionalization of bromopyrazoles. By providing direct and modular routes to C-C and C-N

bonds, these methods empower researchers in drug discovery and materials science to rapidly assemble libraries of complex pyrazole derivatives for biological screening and property evaluation. A thorough understanding of the underlying catalytic cycles and the specific roles of each reaction component—catalyst, ligand, base, and solvent—is crucial for success. By leveraging the detailed protocols and field insights provided in this guide, scientists can confidently apply these powerful reactions to accelerate their research and development programs.

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